

# JHU-083: A Technical Guide to its Chemical Structure, Properties, and Therapeutic Potential

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## Compound of Interest

Compound Name: JHU-083

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## Abstract

**JHU-083** is a novel, orally bioavailable small molecule that acts as a potent antagonist of glutamine metabolism. It is a prodrug of the well-characterized glutamine analog 6-diazo-5-oxo-L-norleucine (DON), engineered for improved pharmacokinetic properties and enhanced brain penetration. By irreversibly inhibiting glutaminase (GLS) and other glutamine-utilizing enzymes, **JHU-083** disrupts cellular metabolism and demonstrates significant therapeutic potential across a range of diseases, including cancer, neuroinflammatory disorders, and infectious diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental findings related to **JHU-083**. Detailed experimental protocols and quantitative data from seminal studies are presented to facilitate further research and development.

## Chemical Structure and Physicochemical Properties

**JHU-083**, chemically named Ethyl 2-(2-Amino-4-methylpentanamido)-6-diazo-5-oxo-L-norleucinate, is a derivative of DON designed to mask the carboxylate and amine functionalities, thereby increasing its oral bioavailability and ability to cross the blood-brain barrier.<sup>[1][2]</sup> Upon administration, it is metabolized to DON, the active pharmacological agent.<sup>[2]</sup>

Table 1: Physicochemical Properties of **JHU-083**

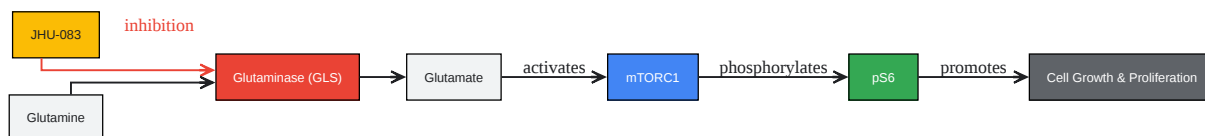
Property	Value	Reference
Chemical Formula	C <sub>14</sub> H <sub>24</sub> N <sub>4</sub> O <sub>4</sub>	[3]
Molecular Weight	312.37 g/mol	[3]
CAS Number	1998725-11-3	[3]
Appearance	Crystalline solid	[3]
Solubility	Soluble in sterile water and PBS buffer for in vitro and in vivo studies, respectively.	[4]

## Mechanism of Action

**JHU-083**'s primary mechanism of action is the inhibition of glutamine metabolism.[5][6] As a prodrug, it delivers the active compound DON, which is a broad-spectrum glutamine antagonist. DON covalently binds to and inactivates a variety of enzymes that utilize glutamine as a nitrogen donor, most notably glutaminase (GLS), which converts glutamine to glutamate. [5][6] This blockade of glutaminolysis has several downstream effects:

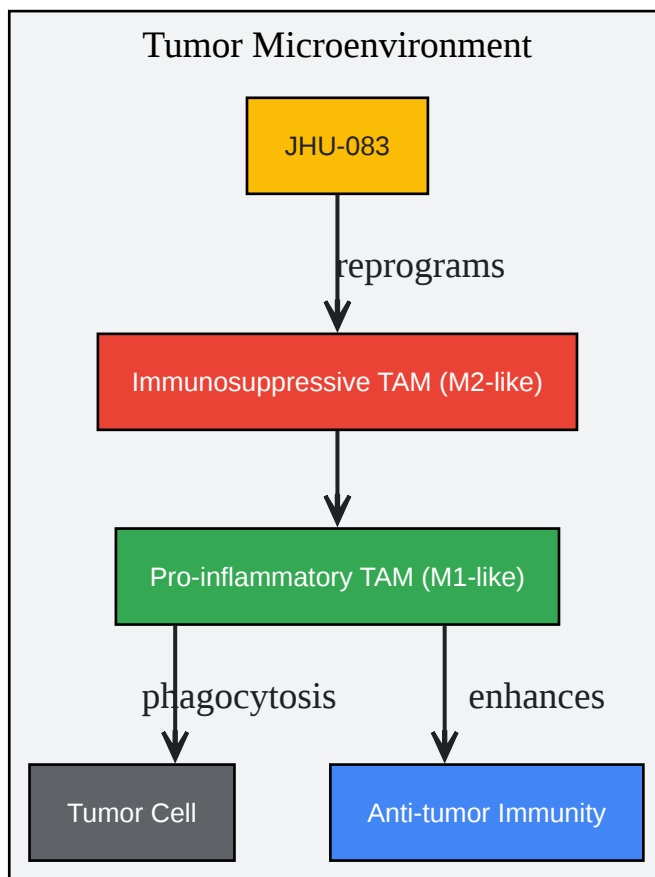
- **Disruption of the Tricarboxylic Acid (TCA) Cycle:** By limiting the supply of  $\alpha$ -ketoglutarate derived from glutamine, **JHU-083** impairs the TCA cycle, a central metabolic pathway for energy production.[7]
- **Inhibition of mTOR Signaling:** **JHU-083** has been shown to disrupt the mTORC1 signaling pathway, a key regulator of cell growth, proliferation, and survival.[5][6] This is evidenced by the downregulation of phosphorylated S6 ribosomal protein (pS6), a downstream target of mTORC1.[5][6]
- **Impairment of Purine Biosynthesis:** Glutamine is a crucial nitrogen donor for the de novo synthesis of purines, the building blocks of DNA and RNA. By inhibiting glutamine-dependent enzymes in this pathway, **JHU-083** impedes nucleotide synthesis and, consequently, cell proliferation.[5]
- **Modulation of the Tumor Microenvironment (TME):** **JHU-083** can reprogram immunosuppressive tumor-associated macrophages (TAMs) to a pro-inflammatory

phenotype.[7][8] This shift enhances anti-tumor immunity.[7]



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**Figure 1: JHU-083** inhibits glutaminase, leading to reduced mTORC1 signaling.



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**Figure 2: JHU-083** reprograms tumor-associated macrophages to enhance anti-tumor immunity.

## Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of **JHU-083**.

Table 2: In Vivo Efficacy of **JHU-083** in Animal Models

Disease Model	Animal Model	JHU-083 Dosage	Outcome	Reference
MYC-driven Medulloblastoma	Athymic nude mice with D425MED orthotopic xenografts	20 mg/kg, twice weekly	Increased survival from 21 to 28 days	<a href="#">[4]</a>
IDH1-mutant Glioma	Athymic nude mice with orthotopic BT142 xenografts	1.9 mg/kg and 25 mg/kg	25 mg/kg dose significantly improved survival	<a href="#">[5]</a>
Prostate and Bladder Cancer	C57BL/6J mice with B6CaP or MB49 tumors	1 mg/kg DON molar equivalent daily, then 0.3 mg/kg	Significant tumor regression	<a href="#">[3]</a>
Clear Cell Renal Cell Carcinoma	NOD-SCID mice with subcutaneous XP258 tumorgrafts	1.83 mg/kg	Reduced tumor growth	<a href="#">[2]</a>

Table 3: In Vitro Effects of **JHU-083** on Cancer Cells

Cell Line	Assay	JHU-083 Concentration	Effect	Reference
D425MED (Medulloblastoma)	Cleaved Caspase-3 Immunofluorescence	10 $\mu$ M and 20 $\mu$ M	Increased cleaved caspase-3 positive cells, indicating apoptosis	[4]
BT142 and Br23c (Glioma)	BrdU Incorporation	Not specified	Decreased DNA synthesis	[5]
Various cancer cell lines	Cell Viability	Dose-dependent	Reduced cell viability	[5]
BT142 and Br23c (Glioma)	Metabolite Quantification	Not specified	Reduced ATP, glutamate, and lactate levels	[5]

## Experimental Protocols

Detailed methodologies for key experiments are provided below.

### Synthesis of JHU-083

The synthesis of **JHU-083** (Ethyl 2-(2-Amino-4-methylpentanamido)-DON) has been previously described in detail.[4] For in vitro experiments, **JHU-083** is typically dissolved in sterile water.[4] For in vivo studies, it is dissolved in sterile PBS buffer.[4] It is important to note that **JHU-083** doses are often reported as the DON-equivalent dose; 1.83 mg of **JHU-083** is equivalent to 1.0 mg of unmodified DON.[4]

### Cell Viability Assay (alamarBlue)

- Cell Plating: Harvest cells in the logarithmic growth phase and determine the cell count. Adjust the cell density to the desired concentration (e.g.,  $1 \times 10^4$  cells/mL) and plate in a 96-well microplate.[9]
- Treatment: Expose cells to various concentrations of **JHU-083** or vehicle control.[9]

- alamarBlue Addition: After the desired incubation period, add alamarBlue reagent to each well at a volume equal to 10% of the culture volume.[9][10]
- Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light.[10][11]
- Measurement: Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.[9][12]
- Analysis: Correct for background fluorescence using control wells with medium only. Plot relative fluorescence units against drug concentration to determine cell viability.[11]

## Cell Proliferation Assay (BrdU Incorporation)

- BrdU Labeling: Add BrdU labeling solution to the cell culture medium at a final concentration of 10 µM and incubate for 2 to 24 hours at 37°C.[13][14]
- Fixation and Denaturation: Remove the labeling medium, and fix the cells. Denature the DNA to expose the incorporated BrdU.
- Antibody Incubation: Incubate the cells with an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).
- Substrate Reaction: Add the appropriate substrate and measure the colorimetric or luminescent signal using a plate reader.[5][14]

## Western Blotting for mTOR Signaling

- Cell Lysis: Treat cells with **JHU-083** for the desired time, then lyse the cells in a suitable lysis buffer to extract total protein.[15]
- Protein Quantification: Determine the protein concentration of each lysate.
- Gel Electrophoresis: Separate equal amounts of protein by SDS-PAGE.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with a solution of 5% non-fat dried milk or BSA in TBST.

- Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for mTOR, phospho-mTOR, S6, and phospho-S6 (Ser235/236).[15]
- Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) kit.[15]

## Orthotopic Glioma Mouse Model

- Animal and Cell Preparation: Use female athymic nude mice (6-8 weeks old).[5] Prepare a single-cell suspension of glioma cells (e.g., BT142) at a concentration of  $1 \times 10^5$  cells/5  $\mu$ L in DPBS.[5][16]
- Stereotactic Injection: Anesthetize the mice and place them in a stereotactic frame.[17] Inject the cell suspension into the brain parenchyma at specific coordinates.[16][17]
- **JHU-083** Administration: Once tumors are established (e.g., confirmed by imaging or after a set number of days), begin treatment with **JHU-083** or vehicle control via oral gavage.[4] A typical dosing schedule might be twice weekly.[4]
- Monitoring and Endpoint: Monitor the animals daily for signs of neurological impairment or increased intracranial pressure.[4] The primary endpoint is typically survival, which is analyzed using a Log-rank test.[4]

## Flow Cytometry of Tumor-Associated Macrophages

- Tumor Digestion: Surgically resect tumors and mechanically and enzymatically digest them to obtain a single-cell suspension.[8]
- Cell Staining: Stain the single-cell suspension with a cocktail of fluorescently labeled antibodies against cell surface markers to identify TAMs (e.g., CD45, CD11b, F4/80).[8][18]
- Intracellular Staining (Optional): For intracellular targets, fix and permeabilize the cells before staining with antibodies against intracellular proteins.[8]
- Data Acquisition: Acquire data on a flow cytometer.[18]

- Data Analysis: Analyze the data using appropriate software to quantify the populations of different macrophage subsets and their expression of various markers.[18]

## Conclusion

**JHU-083** is a promising therapeutic agent with a well-defined mechanism of action centered on the inhibition of glutamine metabolism. Its improved pharmacological properties over its parent compound, DON, make it a viable candidate for clinical development in a variety of diseases, particularly in oncology and neuro-oncology. The data and protocols presented in this guide offer a solid foundation for researchers and drug developers to further explore the therapeutic potential of **JHU-083** and to design and execute rigorous preclinical and clinical studies. Continued investigation into its effects on diverse metabolic pathways and the tumor microenvironment will undoubtedly uncover new avenues for its application in precision medicine.

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